molecular formula C23H23N5O4 B2735645 2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione CAS No. 900014-76-8

2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2735645
CAS No.: 900014-76-8
M. Wt: 433.468
InChI Key: LBSYNSXOJYLXMV-UHFFFAOYSA-N
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Description

2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer research.

The chemical formula of this compound is C23H23N5O4C_{23}H_{23}N_{5}O_{4} with a molecular weight of 433.47 g/mol. It has a high purity level (>90%) which is essential for biological assays.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities including:

  • Antitumor Activity : Many indazole derivatives have been reported to possess anticancer properties. For instance, compounds featuring indazole structures have shown promising inhibitory effects against various human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) cells .
  • Mechanism of Action : The biological activity often involves the induction of apoptosis (programmed cell death) and modulation of key regulatory proteins such as Bcl-2 and p53. For example, a related compound demonstrated the ability to downregulate Bcl-2 while upregulating Bax, promoting apoptosis in K562 cells .

Antitumor Efficacy

A study evaluating similar indazole derivatives found that compound 6o exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong antiproliferative activity. In contrast, it showed lower toxicity against normal HEK-293 cells (IC50 = 33.2 µM), suggesting a favorable selectivity index (SI = 6.45) .

CompoundCell LineIC50 (µM)Selectivity Index
6oK5625.156.45
HEK-29333.20

Apoptosis Induction

Further investigations into the mechanism revealed that compound 6o induced apoptosis in a dose-dependent manner in K562 cells. Flow cytometry analysis showed increased total apoptosis rates at higher concentrations (10 µM: 9.64%, 12 µM: 16.59%, 14 µM: 37.72%) .

Protein Expression Modulation

Western blot analysis indicated that compound 6o could modulate the expression levels of p53 and MDM2 proteins significantly. Specifically, it was found to enhance p53 levels while reducing MDM2 expression, disrupting the negative feedback loop that typically regulates p53 activity in cancer cells .

Properties

IUPAC Name

2-[3-[4-methyl-6-oxo-2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1H-pyrimidin-5-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-13-14(10-6-12-27-20(30)15-7-2-3-8-16(15)21(27)31)19(29)25-23(24-13)28-22(32)17-9-4-5-11-18(17)26-28/h2-3,7-8,26H,4-6,9-12H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSYNSXOJYLXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2C(=O)C3=C(N2)CCCC3)CCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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